Mallorepine
Overview
Description
. The compound is characterized by its pyridine ring structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mallorepine can be synthesized through the methylation of ergotamine. The specific steps include the reaction of ergotamine with methanol or methyl ammonium chloride to generate N-methyl ergotamine, which is then reacted with a ketone compound to obtain this compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Mallorepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.
Scientific Research Applications
Mallorepine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Mallorepine involves its interaction with specific molecular targets and pathways. It is believed to act on nicotinamide pathways, potentially influencing the biosynthesis of other biologically active compounds such as ricinine . The exact molecular targets and pathways are still under investigation, but its effects are thought to be mediated through modulation of enzyme activities and receptor interactions.
Comparison with Similar Compounds
- Nicotinamide
- Ricinine
- 3-Cyano-1-methyl-4-pyridone
Properties
IUPAC Name |
1-methyl-4-oxopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-3-2-7(10)6(4-8)5-9/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNHMAOQCMDJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227505 | |
Record name | Mallorepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-98-6 | |
Record name | Mallorepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mallorepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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